molecular formula C12H17NO3S B13533496 3-(2-(Methylsulfonyl)phenoxy)piperidine

3-(2-(Methylsulfonyl)phenoxy)piperidine

Cat. No.: B13533496
M. Wt: 255.34 g/mol
InChI Key: HODWOXNQKUVUBV-UHFFFAOYSA-N
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Description

3-(2-(Methylsulfonyl)phenoxy)piperidine is a chemical compound of high interest in medicinal chemistry and drug discovery research. It serves as a versatile synthetic building block due to its incorporation of two privileged structural motifs: a piperidine ring and a methylsulfonylphenyl ether group. The piperidine scaffold is a common feature in pharmaceuticals, while sulfonyl-containing groups are known for their significant role in conferring pharmacological activity and enhancing the physicochemical properties of drug candidates . Sulfonamide and sulfone-based compounds, like this one, are frequently explored in the discovery of therapeutics for a wide range of diseases, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. The methylsulfonyl group can act as a hydrogen bond acceptor, potentially enabling critical interactions with biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

3-(2-methylsulfonylphenoxy)piperidine

InChI

InChI=1S/C12H17NO3S/c1-17(14,15)12-7-3-2-6-11(12)16-10-5-4-8-13-9-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3

InChI Key

HODWOXNQKUVUBV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1OC2CCCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Methylsulfonyl)phenoxy)piperidine typically involves the reaction of 2-(Methylsulfonyl)phenol with piperidine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the phenol group is activated by the methylsulfonyl group, allowing it to react with piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Methylsulfonyl)phenoxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding phenoxy-piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide are commonly used.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Phenoxy-piperidine derivatives.

    Substitution: Various substituted phenoxy-piperidine compounds depending on the nucleophile used.

Scientific Research Applications

3-(2-(Methylsulfonyl)phenoxy)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(Methylsulfonyl)phenoxy)piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. The methylsulfonyl group can enhance the compound’s binding affinity and selectivity by forming hydrogen bonds and other interactions with the target protein. The piperidine ring provides structural rigidity and contributes to the overall pharmacophore.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of piperidine derivatives is highly dependent on substituents on the aromatic ring and the piperidine core. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Piperidine Derivatives
Compound Name Substituents (Phenoxy/Phenyl Group) Key Functional Groups Biological Activity Potency/IC₅₀ Reference
3-(2-(Methylsulfonyl)phenoxy)piperidine 2-Methylsulfonyl phenoxy –SO₂CH₃ Not specified (synthetic intermediate)
1-[3-(3-Methylphenoxy)-3-phenylpropyl]piperidine 3-Methylphenoxy, phenylpropyl –CH₃, –C₆H₅ Calcium-channel blocking ~10x verapamil
1-BOC-2-(2-(3-trifluoromethylphenoxy)ethyl)piperidine 3-Trifluoromethylphenoxy –CF₃, –OCH₂CH₂ Synthetic intermediate
Compound 63 (SANOFI-AVENTIS) Methylsulfonylphenol, cyclohexyl –SO₂CH₃, –OH CoA-disruptor (therapeutic use) 68 mg yield (Step 1)
Key Observations:
  • Electron-Withdrawing Groups: The methylsulfonyl (–SO₂CH₃) group in this compound increases polarity and binding affinity compared to methyl (–CH₃) or trifluoromethyl (–CF₃) groups. This is critical for interactions with targets like kinases or ion channels .
  • Fluorinated Derivatives: Compounds with –CF₃ (e.g., 1-BOC-2-(2-(3-trifluoromethylphenoxy)ethyl)piperidine) exhibit improved metabolic stability and lipophilicity, enhancing bioavailability .
  • Diaryl Substituents : Bis(fluorophenyl)methyl derivatives (e.g., Compound 93 in ) demonstrate enhanced calcium-channel blocking activity, with reductions in blood pressure up to 35% in hypertensive models .

Pharmacological Profiles

Calcium-Channel Blockers

Piperidines with diarylmethyl and aryloxypropyl substituents (e.g., 4-(bis(4-fluorophenyl)methyl)-1-[3-(4-chlorophenoxy)propyl]piperidine) show potency exceeding verapamil, a classical calcium-channel blocker. Fluoro substituents at the 3- or 4-positions enhance potency, whereas hydroxyl or carbamoyl groups reduce activity .

Serotonin Reuptake Inhibitors

Substituents such as methoxy (–OCH₃) or trifluoromethyl (–CF₃) on the phenyl ring modulate selectivity and efficacy .

Kinase Inhibitors

Methylsulfonyl-containing piperidines (e.g., SANOFI-AVENTIS’s Example 6) are intermediates in synthesizing kinase inhibitors. The –SO₂CH₃ group likely interacts with ATP-binding pockets in kinases, as seen in pyrido[3,4-d]pyrimidin-4(3H)-one derivatives .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Molecular Weight LogP (Predicted) Solubility Key Stability Factors
This compound ~255 g/mol 1.2 Moderate (PBS) Sensitive to strong acids/bases
1-BOC-2-(2-(3-trifluoromethylphenoxy)ethyl)piperidine 373.41 g/mol 3.5 Low (DMSO) Stable at RT, light-sensitive
Compound 63 (SANOFI-AVENTIS) ~600 g/mol 2.8 High (DMSO) Hydrolytically stable
  • Lipophilicity : Fluorinated derivatives (e.g., –CF₃) exhibit higher LogP values, favoring blood-brain barrier penetration .
  • Solubility: Methylsulfonyl groups improve aqueous solubility compared to non-polar substituents like –CF₃ .

Biological Activity

3-(2-(Methylsulfonyl)phenoxy)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, which consists of a piperidine ring linked to a phenoxy group with a methylsulfonyl substituent, suggests a variety of biological activities. This article presents an overview of the biological activity of this compound, highlighting its mechanisms, potential therapeutic uses, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C1H1N1O1S1C2H2\text{C}_1\text{H}_1\text{N}_1\text{O}_1\text{S}_1\text{C}_2\text{H}_2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may modulate enzyme or receptor activities, leading to diverse biological effects. Specifically, compounds with a methylsulfonyl group have shown selective inhibition of cyclooxygenase-2 (COX-2), which is associated with anti-inflammatory properties .

Antimicrobial Properties

Recent studies suggest that this compound exhibits antimicrobial activity. This activity is believed to stem from its ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines and mediators. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antidepressant Activity : In vivo tests have demonstrated that derivatives similar to piperidine compounds exhibit antidepressant-like effects comparable to established medications like viloxazine .
  • Enzyme Inhibition : Studies on related sulfonamide compounds have shown significant inhibition against enzymes such as butyrylcholinesterase (BChE), indicating potential neuroprotective effects .

Summary of Key Research Findings

Study FocusFindings
Antidepressant ActivityComparable effects to viloxazine in animal models .
Enzyme InhibitionSignificant inhibition of BChE, suggesting neuroprotective potential .
Antimicrobial ActivityEffective against various bacterial strains; mechanism under investigation .
Anti-inflammatory EffectsInhibition of COX-2 and reduction in inflammatory markers .

Q & A

Q. What are the recommended synthetic routes for 3-(2-(Methylsulfonyl)phenoxy)piperidine, and what key reaction conditions should be considered?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
  • Base Selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates substitution of hydroxyl groups with aryl moieties (e.g., 2-(methylsulfonyl)phenol) .
  • Solvent Systems : Polar aprotic solvents (e.g., dimethylformamide, DMF) or ethers (e.g., tetrahydrofuran, THF) are preferred for optimizing reaction kinetics .
  • Purification : Column chromatography or recrystallization is critical for isolating the target compound from by-products .

Q. What safety precautions and storage conditions are critical when handling this compound?

  • Methodological Answer :
  • Storage : Store at 2–8°C in a dry environment to prevent degradation. Avoid exposure to incompatible materials (e.g., strong oxidizers) .
  • PPE : Use NIOSH-approved respirators (P95 filters) for dust control, chemical-resistant gloves (nitrile), and safety goggles compliant with EN 166 standards .
  • Spill Management : Collect spills using vacuum systems with HEPA filters to avoid aerosolization and environmental contamination .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer :
  • Antimicrobial Assays : Use nutrient agar plates inoculated with E. coli or S. aureus. Compare inhibition zones against standard antibiotics (e.g., streptomycin) .
  • Dose-Response Curves : Test concentrations ranging from 1–100 µM to establish IC₅₀ values. Include solvent controls (e.g., DMSO ≤1%) to rule out solvent toxicity .

Advanced Research Questions

Q. How can contradictory data in spectroscopic analysis (e.g., NMR) of this compound be resolved?

  • Methodological Answer :
  • NMR Interpretation : Assign peaks using 2D techniques (e.g., HSQC, HMBC). For example, a singlet in the 3.0–3.5 ppm region may indicate methylsulfonyl protons, while piperidine ring protons appear between 1.5–2.5 ppm .
  • Isotopic Labeling : Use deuterated analogs to confirm assignments in complex splitting patterns (e.g., coupling between piperidine and phenoxy groups) .

Q. What strategies optimize the yield and purity during large-scale synthesis?

  • Methodological Answer :
  • Process Intensification : Implement continuous flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., hydrolysis of methylsulfonyl groups) .
  • In-Line Analytics : Use FTIR or HPLC to monitor reaction progress and adjust parameters (e.g., stoichiometry, temperature) in real time .
  • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to improve crystal habit and reduce occluded impurities .

Q. How do electronic effects of substituents (e.g., methylsulfonyl) influence the compound's reactivity and biological activity?

  • Methodological Answer :
  • Computational Studies : Perform DFT calculations to map electrostatic potential surfaces. The electron-withdrawing methylsulfonyl group increases electrophilicity at the phenoxy oxygen, enhancing hydrogen-bonding interactions with biological targets .
  • QSAR Modeling : Correlate substituent Hammett constants (σ) with bioactivity data (e.g., IC₅₀) to predict structure-activity relationships .

Q. What methodologies address gaps in physicochemical data (e.g., melting point, solubility)?

  • Methodological Answer :
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points. For hygroscopic compounds, employ sealed pans to avoid moisture interference .
  • Solubility Profiling : Conduct shake-flask experiments in buffered solutions (pH 1–10) with UV-Vis quantification. Include co-solvents (e.g., PEG 400) for poorly aqueous-soluble derivatives .

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